3-Boc-amino-3-(3-pyridyl)-propionic acid

Description

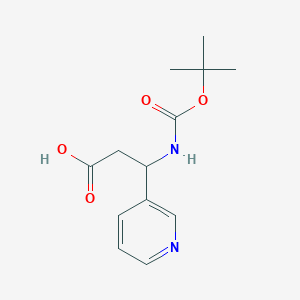

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441833 | |

| Record name | 3-BOC-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166194-68-9 | |

| Record name | 3-BOC-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Boc-amino-3-(3-pyridyl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthetic methodologies for 3-Boc-amino-3-(3-pyridyl)-propionic acid, a valuable building block in pharmaceutical research and drug development. This document provides a comprehensive overview of the synthetic routes, including the preparation of the key precursor, 3-amino-3-(3-pyridyl)-propionic acid, and its subsequent protection with the tert-butyloxycarbonyl (Boc) group. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a laboratory setting.

Introduction

This compound, a derivative of β-alanine, incorporates a pyridine moiety, rendering it a compound of significant interest in medicinal chemistry. The Boc protecting group allows for its use in peptide synthesis and the construction of more complex molecules. This guide outlines two primary synthetic strategies: the direct synthesis from 3-(3-pyridyl)-alanine and the resolution of a racemic mixture.

Synthetic Pathways

The synthesis of this compound can be approached through two main routes, each with distinct advantages. The first involves the synthesis of the parent β-amino acid followed by the introduction of the Boc protecting group. The second focuses on the resolution of a racemic mixture of the N-Boc protected acid to isolate the desired enantiomer.

Synthesis of the Precursor: (±)-3-Amino-3-(3-pyridyl)-propionic acid

A common route to the racemic β-amino acid precursor starts from 3-pyridinecarboxaldehyde. This method proceeds through an azlactone intermediate, which is subsequently hydrolyzed and hydrogenated.

Caption: Synthesis of the racemic precursor.

Synthesis of (S)-3-Boc-amino-3-(3-pyridyl)-propionic acid

Two primary methods are highlighted for obtaining the enantiomerically pure (S)-form of the title compound.

Method 1: Direct Boc Protection of the Enantiomerically Pure Amino Acid

This is a straightforward method when the enantiomerically pure starting material, (S)-3-amino-3-(3-pyridyl)-propionic acid (also known as (S)-β-(3-pyridyl)-alanine), is available.

Caption: Direct Boc protection workflow.

Method 2: Resolution of Racemic N-Boc-3-amino-3-(3-pyridyl)-propionic acid

This method is useful when starting from a racemic mixture of the β-amino acid. The racemic N-Boc protected acid is resolved using a chiral resolving agent, such as (1R,2S)-(-)-ephedrine, to selectively crystallize the desired diastereomeric salt.

Caption: Resolution of the racemic N-Boc protected acid.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps.

Table 1: Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity/Analysis | Reference |

| 3-(3-pyridyl)-(S)-alanine | Di-t-butyl dicarbonate, Anhydrous potassium carbonate | 1,4-dioxan, Water | 18 hours | 72% | Rf 0.34, [α]D25 +10° (c=0.1, CH3OH) | [1] |

Table 2: Resolution of (±)-N-Boc-3-amino-3-(3'-pyridyl)propionic Acid

| Step | Starting Material | Reagents | Solvent | Yield | Purity/Analysis | Reference |

| Salt Formation | (±)-N-Boc-3-amino-3-(3'-pyridyl)propionic acid | (1R,2S)-(−)-ephedrine | Ethyl acetate | 26.6% (over 2 steps) | - | [2] |

| Liberation of (S)-acid | (S)-salt | NaOH, NaHSO4·H2O | Water, Toluene | 92.1% | >99% chemical purity | [2] |

Experimental Protocols

Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine[1]

-

Reaction Setup: Suspend 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml) in a suitable flask and cool in an ice bath.

-

Addition of Reagents: Add anhydrous potassium carbonate (7.5 g, 54 mmol) to the stirred suspension. Follow with the dropwise addition of a solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxan.

-

Extract the aqueous residue with ethyl acetate (2 x 20 ml).

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

-

-

Isolation:

-

Combine the organic extracts, dry over MgSO4, filter, and evaporate to a low volume under reduced pressure.

-

Crystallization should commence. Chill the mixture at 0°C for 1 hour.

-

Collect the crystals by filtration, wash with ether, and dry to yield the product (10.36 g, 72%).

-

Resolution of (±)-N-Boc-3-amino-3-(3'-pyridyl)propionic Acid[2]

Step 1: Formation of the (S)-Diastereomeric Salt

-

Preparation: Prepare a solution of racemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid (approx. 71.5 g, 0.269 mol) in ethyl acetate (178.5 g).

-

Reaction: Heat the solution to 60-70 °C. Add a solution of (1R,2S)-(−)-ephedrine (48.80 g, 0.295 mol) in ethyl acetate (90.0 g) over 10 minutes.

-

Crystallization: Slowly cool the clear solution to 20-30 °C. The product will crystallize as a white solid. To maintain efficient stirring, add an additional 270 g of ethyl acetate after crystallization begins.

-

Isolation: Cool the suspension to 15-25 °C and stir for 3-5 hours. Collect the solid by filtration.

Step 2: Liberation of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid

-

Dissolution: Charge a beaker with the diastereomeric salt (25.11 g, 0.058 mol) and water (50.0 g) at 15-25 °C to form a clear solution.

-

Basification: Add a solution of NaOH (2.63 g, 0.066 mol) in water (23.3 g) over 10-20 minutes.

-

Extraction of Ephedrine: Add toluene (17.4 g) and heat the resulting emulsion to 70-80 °C with good stirring. Separate the layers and extract the aqueous phase again with toluene.

-

Acidification and Crystallization: Cool the aqueous phase to 15-25 °C and filter. To the filtrate, add a solution of sodium hydrogen sulphate monohydrate (9.50 g, 0.069 mol) in water (12.1 g) to adjust the pH to 3.6-3.9. The product will crystallize from the solution.

-

Isolation: Cool the slurry to 0-5 °C, stir for 1 hour, and collect the solids by filtration. Wash the solids with water and dry in vacuo at 40-50 °C to yield the final product.

References

3-Boc-amino-3-(3-pyridyl)-propionic acid chemical properties

An In-depth Technical Guide to 3-Boc-amino-3-(3-pyridyl)-propionic acid

Introduction

This compound is a versatile, non-proteinogenic amino acid derivative widely utilized as a key building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a pyridine ring, a carboxylic acid, and a Boc (tert-butyloxycarbonyl) protected amine, makes it an invaluable intermediate for synthesizing complex molecules with high stereochemical purity. The Boc protecting group enhances stability and solubility, rendering it ideal for peptide synthesis and the development of enzyme inhibitors.[1][2]

This compound, particularly its chiral enantiomers, plays a significant role in drug design and development. The pyridine moiety allows for specific interactions with biological targets, which is leveraged in designing novel therapeutics for a range of diseases, including neurological disorders.[1][3] Researchers value this intermediate for its ability to introduce specific stereochemistry and functional groups into peptide sequences, which can lead to the discovery of compounds with improved selectivity and efficacy.[1]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical Properties

The properties of this compound can vary depending on the specific stereoisomer. The most commonly available forms are the (S)-enantiomer and the (R)-enantiomer.

Table 1: General Chemical Properties

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][4][5][6] |

| Molecular Weight | 266.29 - 266.3 g/mol | [1][4][5][6] |

| Appearance | Off-white to yellow or light brown powder | [1][7] |

| Purity | Typically ≥95% to ≥98% (by HPLC) | [1][3][8][9] |

| Storage | Store at 0-8°C or -20°C, sealed and dry | [1][2][9] |

Table 2: Properties of Stereoisomers

| Property | (S)-3-Boc-amino-3-(3-pyridyl)-propionic acid | (R)-3-Boc-amino-3-(3-pyridyl)-propionic acid |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-pyridin-3-ylpropanoic acid | (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-pyridin-3-ylpropanoic acid |

| Synonyms | Boc-L-β-Ala-(3-pyridyl)-OH, (S)-Boc-3-(3-pyridyl)-β-Ala-OH | BOC-(R)-3-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID |

| CAS Number | 297773-45-6 | 500788-96-5 |

| Optical Rotation | [a]D²⁵ = -3 ± 2º (c=1 in MeOH)[1] | Not consistently available |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | No data available |

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the successful application of this compound. Below are key protocols for its synthesis, resolution, and analysis.

Synthesis and Chiral Resolution

A common challenge is the preparation of enantiomerically pure forms of the acid. An effective method involves the resolution of the racemic mixture via diastereomeric salt crystallization.

Protocol: Resolution of Racemic this compound [10]

-

Salt Formation: A solution of racemic this compound (1.0 eq.) in ethyl acetate (EtOAc) is heated to 60-70°C.

-

Addition of Resolving Agent: A solution of (1R,2S)-(−)-ephedrine (1.1 eq.) in EtOAc is added to the heated solution over approximately 10 minutes.

-

Crystallization: The mixture is stirred and allowed to cool, inducing the selective crystallization of the (S)-acid-(1R,2S)-(−)-ephedrine diastereomeric salt.

-

Isolation: The resulting crystalline solid is isolated by filtration, washed with fresh EtOAc, and dried. This yields the diastereomerically pure salt.

-

Liberation of the Free Acid: The purified salt is dissolved in water. Toluene is added, and the mixture is heated to 70-80°C.

-

Basification: An aqueous solution of sodium hydroxide (NaOH) is added to break the salt and liberate the free (S)-amino acid into the aqueous phase.

-

Extraction & Isolation: The layers are separated, and the aqueous layer containing the sodium salt of the desired acid is further processed. Acidification followed by extraction would yield the final, enantiomerically pure (S)-3-Boc-amino-3-(3-pyridyl)-propionic acid.

Boc Deprotection

To utilize the amine functionality in subsequent reactions, the Boc group must be removed.

Protocol: Boc Group Removal [11]

-

Dissolution: The Boc-protected amino acid is dissolved in a suitable solvent, typically dichloromethane (DCM).

-

Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA), is added. A common ratio is 1:1 (v/v) DCM:TFA.

-

Reaction: The mixture is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Solvent Removal: The solvent and excess acid are removed under reduced pressure (in vacuo).

-

Isolation: The resulting deprotected amino acid (as a TFA salt) is dried under high vacuum.

Analytical Characterization

Purity and identity are typically confirmed using High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS).

-

HPLC: Used to assess the chemical and enantiomeric purity. Purity levels are typically reported as >98%.[1][8]

-

HRMS: Used to confirm the molecular formula. For C₁₃H₁₈N₂O₄, the calculated mass is confirmed against the experimentally found mass.[10]

Visualizations: Workflows and Conceptual Pathways

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for pharmaceutical innovation.

-

Peptide Synthesis: It serves as a crucial building block for creating peptides that require precise stereochemistry and the inclusion of a pyridine functional group, enhancing the specificity of drug design.[1]

-

Drug Development: The pyridine ring is a common motif in neuropharmacology. This compound is used to explore novel therapeutic agents for neurological disorders by creating molecules that can interact with targets in the central nervous system.[3]

-

Enzyme Inhibitors: Its structure is valuable for designing protease inhibitors and other enzyme-modulating compounds. The defined stereochemistry and functional groups allow for strong, specific binding interactions with enzyme active sites.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[7][12]

-

Handling: Avoid ingestion, inhalation, and contact with skin, eyes, or clothing. Handle in a well-ventilated area or under a fume hood to avoid dust formation.[7][12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically at refrigerated temperatures (0-8°C).[1][2]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[7][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 297773-45-6 | Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid | Tetrahedron [thsci.com]

- 5. BOC-(R)-3-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID | 500788-96-5 [chemicalbook.com]

- 6. Boc-3-(3-pyridyl)-Ala-OH | C13H18N2O4 | CID 7020919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. boc-(s)-3-amino-3-(3-pyridyl)propionic acid suppliers USA [americanchemicalsuppliers.com]

- 9. cusabio.com [cusabio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Boc-amino-3-(3-pyridyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-Boc-amino-3-(3-pyridyl)-propionic acid. This compound, a chiral building block incorporating a pyridine moiety, is of significant interest in medicinal chemistry and drug development. The precise confirmation of its chemical structure is paramount for its application in the synthesis of novel therapeutic agents. This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, and provides standardized experimental protocols.

Compound Identity and Expected Structural Features

This compound is a derivative of β-alanine where one of the protons on the β-carbon is substituted with a 3-pyridyl group, and the amino group is protected with a tert-butoxycarbonyl (Boc) group.

Key Structural Features:

-

Chiral Center: The β-carbon atom is a stereocenter.

-

Aromatic Moiety: A pyridine ring provides distinct spectroscopic signals.

-

Carboxylic Acid: The propionic acid backbone features a terminal carboxyl group.

-

Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, non-aromatic substituent with characteristic spectral signatures.

The molecular formula is C₁₃H₁₈N₂O₄, and the molecular weight is 266.29 g/mol .[1][2]

Spectroscopic Data for Structure Confirmation

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, which collectively confirm the structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-2' (Pyridyl) |

| ~8.50 | dd | 1H | H-6' (Pyridyl) |

| ~7.70 | dt | 1H | H-4' (Pyridyl) |

| ~7.30 | dd | 1H | H-5' (Pyridyl) |

| ~5.50 | br d | 1H | NH (Boc) |

| ~5.20 | m | 1H | H-3 (CH-N) |

| ~2.90 | m | 2H | H-2 (CH₂) |

| 1.45 | s | 9H | tert-butyl (Boc) |

| 10.0-12.0 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-1 (COOH) |

| ~155.5 | C=O (Boc) |

| ~149.0 | C-2' (Pyridyl) |

| ~148.5 | C-6' (Pyridyl) |

| ~137.0 | C-4' (Pyridyl) |

| ~135.0 | C-3' (Pyridyl) |

| ~123.5 | C-5' (Pyridyl) |

| ~80.0 | Quaternary C (Boc) |

| ~50.0 | C-3 (CH-N) |

| ~40.0 | C-2 (CH₂) |

| 28.3 | tert-butyl CH₃ (Boc) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Boc-amine) |

| ~2975 | Medium-Sharp | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc-carbamate) |

| ~1600, ~1480 | Medium-Weak | C=C and C=N stretch (Pyridyl) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1370, ~1390 | Medium | C-H bend (tert-butyl) |

| ~1250, ~1160 | Strong | C-O stretch (Carbamate and Carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 267.13 | [M+H]⁺ |

| 289.11 | [M+Na]⁺ |

| 211.09 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ |

| 167.08 | [M - Boc + H]⁺ |

| 150.08 | [M - Boc - OH]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[1][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.[5][6]

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the spectroscopic structure elucidation of the target compound.

This comprehensive guide provides the necessary framework for the structural confirmation of this compound. The combination of these orthogonal analytical techniques provides unambiguous evidence for the molecular structure, ensuring the quality and identity of this important synthetic building block for research and development.

References

role of Boc protecting group in amino acid synthesis

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and the manipulation of amino acids. Its widespread use stems from its ease of introduction, its stability under a variety of reaction conditions, and, most critically, its facile removal under mild acidic conditions that do not affect other sensitive functionalities within the peptide chain. This guide provides a comprehensive overview of the Boc group's role, application, and the methodologies associated with its use in the synthesis of amino acids and peptides.

The Core Principle of the Boc Protecting Group

In peptide synthesis, the goal is to form an amide bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, such as self-polymerization, the N-terminus of the incoming amino acid must be temporarily blocked or "protected." The Boc group serves as an ideal protecting group for the α-amino group of amino acids.

The protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. The resulting N-Boc-amino acid is stable to many reagents used in peptide synthesis, including bases and nucleophiles. The key advantage of the Boc group is its lability to acid. Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), cleanly removes the Boc group, liberating the free amine for the next coupling step. This orthogonal deprotection strategy is fundamental to solid-phase peptide synthesis (SPPS).

Mechanism of Boc Protection and Deprotection

Protection: The introduction of the Boc group onto the amino group of an amino acid proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc-anhydride.

Deprotection: The removal of the Boc group is an acid-catalyzed elimination reaction. Protonation of the carbonyl oxygen of the carbamate is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of the unstable tert-butyl cation, which is then scavenged by a nucleophile or eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and decomposes to release the free amine and carbon dioxide.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Dioxane (or a mixture of dioxane and water)

-

1 M Sodium hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water in a round-bottom flask.

-

Add 1 M NaOH solution to the mixture until the amino acid is fully dissolved and the pH is approximately 9-10.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.

-

Extract the N-Boc-amino acid with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-amino acid.

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-protected amino acid or peptide

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) or anisole (scavenger)

-

Round-bottom flask

-

Stir bar

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-protected amino acid or peptide in dichloromethane (DCM).

-

Add a scavenger such as triethylsilane (TES) or anisole (5-10% v/v) to the solution. This is crucial to trap the released tert-butyl cations and prevent side reactions with sensitive amino acid residues like methionine or tryptophan.

-

Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected amino acid or peptide by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with cold diethyl ether to remove any remaining scavenger and byproducts.

-

Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Boc protection of various amino acids.

| Amino Acid | Reaction Solvent | Base | (Boc)₂O (equiv.) | Reaction Time (h) | Yield (%) |

| Glycine | Dioxane/H₂O | NaOH | 1.1 | 12 | 95-99 |

| Alanine | Dioxane/H₂O | NaOH | 1.1 | 12 | 96-98 |

| Valine | Dioxane/H₂O | NaOH | 1.2 | 16 | 92-97 |

| Leucine | Dioxane/H₂O | NaOH | 1.1 | 12 | 95-99 |

| Proline | Dioxane/H₂O | NaOH | 1.1 | 10 | 97-99 |

| Phenylalanine | Dioxane/H₂O | NaOH | 1.1 | 12 | 94-98 |

| Tryptophan | Dioxane/H₂O | NaOH | 1.2 | 18 | 85-92 |

| Serine | t-BuOH/H₂O | NaHCO₃ | 1.5 | 24 | 88-95 |

| Threonine | t-BuOH/H₂O | NaHCO₃ | 1.5 | 24 | 89-96 |

| Aspartic Acid | Dioxane/H₂O | NaOH | 2.2 | 24 | 80-88 |

| Glutamic Acid | Dioxane/H₂O | NaOH | 2.2 | 24 | 82-90 |

Visualizations

The Ascending Trajectory of 3-Pyridyl-Propionic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its presence. Its unique electronic properties and ability to participate in a wide range of chemical interactions make it a privileged scaffold in the design of novel therapeutic agents. Within the vast landscape of pyridine-containing compounds, derivatives of 3-pyridyl-propionic acid are emerging as a versatile class with a broad spectrum of biological activities. These compounds can be viewed as bioisosteres of aryl propionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), where the phenyl ring is replaced by a pyridine moiety. This substitution can significantly alter the molecule's physicochemical properties, such as polarity and basicity, leading to modified pharmacological profiles, including enhanced potency, altered selectivity, and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-pyridyl-propionic acid derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases.

Synthesis of 3-Pyridyl-Propionic Acid and its Derivatives

The synthesis of the 3-pyridyl-propionic acid core and its subsequent derivatization into esters and amides are crucial steps in the exploration of their medicinal potential.

Synthesis of the Core Structure

A common route to 3-(pyridin-3-yl)propanoic acid involves the reaction of 3-vinylpyridine with a suitable source of a carboxyl group. Alternatively, a Michael addition of a cyanide equivalent to 3-vinylpyridine, followed by hydrolysis, can yield the desired product.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group of 3-(pyridin-3-yl)propanoic acid serves as a versatile handle for the synthesis of a diverse library of amide and ester derivatives. Standard coupling reactions are typically employed for this purpose.

Experimental Protocol: General Procedure for the Synthesis of 3-Pyridyl-Propionic Acid Amides

A solution of 3-(pyridin-3-yl)propanoic acid (1 equivalent) in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), is treated with a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The desired amine (1-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Experimental Protocol: General Procedure for the Synthesis of 3-Pyridyl-Propionic Acid Esters

To a solution of 3-(pyridin-3-yl)propanoic acid (1 equivalent) in an excess of the corresponding alcohol, a catalytic amount of a strong acid, such as sulfuric acid, is added. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be further purified by column chromatography if necessary.

Biological Activities and Therapeutic Targets

Derivatives of 3-pyridyl-propionic acid have demonstrated a remarkable diversity of biological activities, positioning them as promising scaffolds for the development of novel therapeutics for a range of diseases.

Anticancer Activity

The pyridine moiety is a common feature in many approved anticancer drugs, and 3-pyridyl-propionic acid derivatives are no exception to this trend. Their anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are validated targets for cancer therapy. Certain complex amide derivatives incorporating the 3-pyridyl-propionic acid scaffold have shown potent inhibitory activity against receptor tyrosine kinases. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have demonstrated significant cytotoxic activity against the A549 lung cancer cell line, with IC50 values in the sub-micromolar range.[1]

Cytotoxicity Data:

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | A549 (Lung) | Cytotoxic | 0.229 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 3-pyridyl-propionic acid derivatives and incubated for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Drawing parallels with their aryl propionic acid counterparts, 3-pyridyl-propionic acid derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of enzymes in the arachidonic acid cascade.

COX Inhibition: While direct evidence for potent COX inhibition by simple 3-pyridyl-propionic acids is still emerging, the structural similarity to NSAIDs suggests this as a likely mechanism. Inhibition of cyclooxygenase (COX) enzymes would reduce the production of prostaglandins, which are key mediators of inflammation.[2]

Inhibition of Inflammatory Edema: In vivo models, such as the tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear swelling assay, have been used to evaluate the anti-inflammatory effects of more complex amides derived from a 3-pyridyl-propionic acid-related scaffold. Some of these compounds have shown potent activity, even surpassing that of ibuprofen.[3]

Anti-inflammatory Activity Data:

| Compound Class | Assay | Activity | Reference |

| N-pyridinyl(methyl)-indole-3-propanamides | TPA-induced mouse ear swelling | Potent inhibition | [3] |

| Nicotinic acid derivatives | Human RBC hemolysis | Moderate inhibition | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.

-

Carrageenan Injection: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. The pyridine ring is a key component of several antibacterial drugs, and derivatives of 3-pyridyl-propionic acid have shown promise in this area. More complex derivatives, such as 3-(pyridine-3-yl)-2-oxazolidinones, have exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid.

Antibacterial Activity Data:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumoniae | 1-8 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for simple 3-pyridyl-propionic acid derivatives is still under development, preliminary insights can be drawn from the available data on more complex analogues:

-

Amide and Ester Modifications: The derivatization of the carboxylic acid to amides and esters is a key strategy to modulate the biological activity. The nature of the substituent on the amide nitrogen or ester oxygen can significantly impact potency and selectivity.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

-

Lipophilicity: As with many drug candidates, a balance of lipophilicity and hydrophilicity is crucial for optimal pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

3-Pyridyl-propionic acid derivatives represent a promising and versatile scaffold in medicinal chemistry. The initial findings on their anticancer, anti-inflammatory, and antibacterial activities warrant further investigation. Future research should focus on:

-

Synthesis and screening of larger libraries of simple 3-pyridyl-propionic acid derivatives to establish a more comprehensive SAR.

-

Elucidation of the precise mechanisms of action and identification of specific molecular targets for different classes of derivatives.

-

Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

In vivo studies to validate the therapeutic potential of the most promising candidates.

The continued exploration of this chemical space holds significant potential for the discovery of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Boc-amino-3-(3-pyridyl)-propionic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Boc-amino-3-(3-pyridyl)-propionic acid, a chiral building block crucial in the fields of medicinal chemistry and peptide science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, making it an ideal component for solid-phase peptide synthesis (SPPS). The presence of the 3-pyridyl group offers unique opportunities for specific interactions with biological targets, particularly in the realm of neuropharmacology and enzyme inhibition.[1][2]

The compound is commercially available as both (S) and (R) enantiomers. The properties of each are summarized below.

| Property | (S)-3-Boc-amino-3-(3-pyridyl)-propionic acid | (R)-3-Boc-amino-3-(3-pyridyl)-propionic acid |

| Synonyms | Boc-L-β-Ala-(3'-pyridyl)-OH | Boc-D-β-Ala-(3'-pyridyl)-OH |

| CAS Number | 297773-45-6[3] | 500788-96-5 |

| Molecular Formula | C₁₃H₁₈N₂O₄[3] | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol [4] | 266.29 g/mol |

| Appearance | Off-white to yellow powder | Lyophilized powder |

| Purity | ≥97%[3] | ≥95% |

| Optical Rotation | [α]D²⁵ = -3 ± 2º (c=1 in MeOH) | Not specified |

| Storage Conditions | 2-8°C, sealed, dry[5] | -20°C upon receipt[6] |

Synthesis and Purification

The asymmetric synthesis of β-pyridyl-β-amino acids, including the title compound, can be achieved through various organic synthesis methodologies. A common approach involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester, followed by deprotection and purification.

A well-documented method for obtaining the enantiomerically pure (S)-enantiomer involves the resolution of the racemic mixture. This process is outlined in the experimental protocol below.

Experimental Protocol: Resolution of (±)-3-Boc-amino-3-(3-pyridyl)-propionic acid

This protocol is adapted from a reported method for the resolution of 3-amino-3-(3'-pyridyl)propionic acid and is a common procedure in medicinal chemistry for obtaining enantiomerically pure compounds.

Materials:

-

Racemic this compound

-

(1R,2S)-(-)-Ephedrine

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Sodium bisulfate monohydrate (NaHSO₄·H₂O)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Diastereomeric Salt Formation:

-

A solution of racemic this compound in ethyl acetate is heated to 60-70°C.

-

A solution of (1R,2S)-(-)-ephedrine in ethyl acetate is added.

-

The solution is then slowly cooled to room temperature to allow for the crystallization of the (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(-)-Ephedrine salt.

-

Additional ethyl acetate can be added to facilitate stirring as the product crystallizes.

-

The suspension is cooled further to 15-25°C and stirred for several hours.

-

The solid salt is collected by filtration.

-

-

Liberation of the Free Acid:

-

The collected diastereomeric salt is dissolved in water.

-

A solution of sodium hydroxide in water is added.

-

Toluene is added, and the mixture is heated to 70-80°C with vigorous stirring to extract the ephedrine into the organic layer.

-

The aqueous layer is separated and carefully acidified to a pH of approximately 3.8 with solid sodium bisulfate monohydrate to precipitate the (S)-3-Boc-amino-3-(3-pyridyl)-propionic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

-

Optional: Conversion to Methyl Ester Dihydrochloride:

-

The purified (S)-N-Boc-acid can be treated with excess HCl in methanol to yield the methyl ester dihydrochloride, which can be confirmed for enantiomeric excess (>98%) by HPLC analysis.

-

DOT Diagram: Synthesis Workflow

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides and peptidomimetics with therapeutic potential. The Boc protecting group is instrumental in standard solid-phase peptide synthesis (SPPS) protocols.[7]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is incorporated into a growing peptide chain attached to a solid support. The Boc group protects the N-terminus during the coupling of subsequent amino acids. It is then removed under acidic conditions to allow for the next coupling reaction.

DOT Diagram: Boc-SPPS Cycle

Therapeutic Potential

Peptides and small molecules incorporating the 3-pyridyl-β-alanine scaffold have been investigated for a range of biological activities. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites or receptor binding pockets.

-

Neuropharmacology: The structural similarity of the 3-pyridyl group to certain neurotransmitter moieties makes this amino acid a valuable component in the design of compounds targeting the central nervous system.[8][9] While specific signaling pathway involvement is an active area of research, the incorporation of this building block is a strategy for developing novel therapeutics for neurological disorders.[2]

-

Enzyme Inhibition: The unique stereochemistry and functional groups of this compound make it a candidate for incorporation into enzyme inhibitors, particularly protease inhibitors.[5] The pyridine ring can be crucial for achieving high binding affinity and selectivity.

-

Antimicrobial Peptides: The introduction of non-proteinogenic amino acids like 3-pyridyl-β-alanine into antimicrobial peptides is a strategy to enhance their stability against proteolysis and potentially improve their activity spectrum.[10]

While specific, quantitative biological data such as IC50 or Ki values for compounds containing this compound are not broadly available in the public domain and are often proprietary to the discovering entities, the general principles of its utility in drug design are well-established.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the pyridyl ring (in the aromatic region, typically 7-8.5 ppm), and the propionic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid and the Boc group, as well as signals for the carbons of the pyridyl ring and the aliphatic backbone.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the Boc-protected amine, the O-H and C=O stretching of the carboxylic acid, and the aromatic C-H and C=C/C-N stretching of the pyridine ring.

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.

-

HPLC: High-performance liquid chromatography is the standard method for determining the purity and, with a chiral column, the enantiomeric excess of the compound.[1]

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and peptide chemistry. Its unique structural features, combining a chiral center, a protected amine, a carboxylic acid, and an aromatic heterocycle, provide a rich scaffold for the design of novel bioactive molecules. The established protocols for its synthesis and its compatibility with standard peptide synthesis techniques make it an accessible and powerful tool for the development of the next generation of therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoicacid , 97% , 297773-45-6 - CookeChem [cookechem.com]

- 4. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid [myskinrecipes.com]

- 5. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid [myskinrecipes.com]

- 6. 297773-45-6|(S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of Boc-protected amino acids

An In-depth Technical Guide to the Solubility and Stability of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical compounds.[1] Its widespread use is due to its remarkable stability across a range of chemical conditions and its straightforward, selective removal under mild acidic environments.[1][2] A thorough understanding of the is critical for the successful design and execution of synthetic strategies, ensuring high purity and yield of the final products.[3][]

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected amino acids, focusing on their solubility in various solvent systems and their stability under different chemical and physical conditions. It includes detailed experimental protocols and data presented for practical laboratory application.

Solubility of Boc-Protected Amino Acids

The solubility of a Boc-protected amino acid is a critical parameter for its application in both solution-phase and solid-phase synthesis.[1] While generally soluble in common organic solvents, their solubility can vary significantly based on several factors.

General Solubility Characteristics

Boc-protected amino acids are typically soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][5] For more challenging or hydrophobic amino acids, Dimethyl sulfoxide (DMSO) can be a highly effective solvent.[5] Their solubility in aqueous buffers is generally low.[5]

Factors Influencing Solubility

Several factors can influence the dissolution of a Boc-protected amino acid:

-

Amino Acid Side Chain: The polarity, size, and structure of the amino acid side chain are primary determinants of solubility.[5] Amino acids with large, nonpolar, or bulky side chains (e.g., Valine, Leucine, Isoleucine) tend to have lower solubility.[5][] Conversely, those with polar side chains are more soluble in polar solvents.[5]

-

Co-solvents and Temperature: In cases of poor solubility, using a stronger co-solvent like DMSO can be effective.[5] Gentle warming and sonication can also be employed to increase solubility; however, caution must be exercised as excessive heat can lead to degradation.[5] It is recommended to keep the temperature below 40°C.[5]

-

Compound Purity: Impurities present in the Boc-amino acid can negatively impact its dissolution.[5]

-

Additional Protecting Groups: The presence of other protecting groups on the amino acid side chain can significantly alter the overall polarity and, consequently, the solubility of the compound.[5]

Data Presentation: Solubility of Common Boc-Amino Acids

The following table summarizes the solubility of several Boc-protected amino acids in common organic solvents. This data is compiled from various sources and should be used as a general guideline. Actual solubility can vary depending on purity, batch, and specific experimental conditions.

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Observations | Source(s) |

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL) | [5] |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication | [5] |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication | [5] |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication and warming to 60°C | [5] |

| Boc-L-proline | DMF | >50 | Freely soluble | [5] |

| Boc-Phe-OH | Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers | [5] |

| Boc-Gly-OH | DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers | [5] |

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of a Boc-protected amino acid in a given solvent.

Materials:

-

Boc-protected amino acid

-

Selected solvent (e.g., DMF, DCM, DMSO)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Vials

-

Centrifuge

Methodology:

-

Stock Solution Preparation: Prepare stock solutions of the Boc-amino acid in a solvent where it is known to be freely soluble, such as DMSO.[7]

-

Serial Dilution: Create a series of dilutions of the stock solution into the test solvent (e.g., PBS, DMF) to achieve a range of final concentrations.[7]

-

Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with gentle agitation to allow them to reach equilibrium.[7]

-

Centrifugation: Centrifuge the vials at high speed (e.g., 15,000 x g) for a sufficient time (e.g., 20 minutes) to pellet any undissolved solute.[7]

-

Quantification: Carefully remove the supernatant and measure its concentration. This can be done using a suitable analytical technique such as RP-HPLC with a standard curve or UV-Vis spectroscopy if the compound has a chromophore.[7]

-

Data Analysis: Plot the measured concentration of the solute in the supernatant against the initial concentration. The point at which this curve plateaus indicates the solubility limit of the compound in that solvent.[7]

Stability of Boc-Protected Amino Acids

The stability of the Boc group is a defining feature of its utility. It is stable under a wide variety of conditions, allowing for the selective deprotection of other protecting groups, but is readily cleaved under specific acidic conditions.

Stability Under Various Chemical Conditions

The Boc group's stability profile makes it orthogonal to many other common protecting groups used in organic synthesis.[1][8]

-

Acidic Conditions: The Boc group is labile in acidic conditions.[9] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11] The deprotection rate can exhibit a second-order dependence on the acid concentration.[12]

-

Basic Conditions: The Boc group is stable to basic conditions, such as hydrolysis with NaOH or treatment with piperidine, which is used to remove the Fmoc group.[1][9][13]

-

Reductive Conditions: The Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂, Pd/C), which are used to cleave groups like benzyloxycarbonyl (Cbz).[1][9]

-

Nucleophiles: Due to the steric hindrance provided by the bulky tert-butyl group, Boc-protected amines are stable towards most nucleophiles.[1][8]

Data Presentation: Comparative Stability of Amino Protecting Groups

This table provides a comparative overview of the stability of Boc, Cbz, and Fmoc protecting groups under common reaction conditions.

| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |

| Boc | Labile | Stable | Stable |

| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH) | Stable | Labile |

| Fmoc | Stable | Labile | Generally Stable |

| Source(s): [9] |

Thermal Stability

The Boc group is generally considered thermally stable at moderate temperatures. For instance, it is stable at 37°C for extended periods.[14] However, deprotection can be induced at high temperatures, particularly in the presence of a catalyst or in specific solvents like ionic liquids, where deprotection can occur at temperatures around 150°C.[15][16][17]

Deprotection and Side Reactions

The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation.[1][10][18] This reactive electrophile is the primary cause of side reactions, as it can alkylate any nucleophilic sites on the deprotected molecule.[10][19]

Amino acid residues with nucleophilic side chains are particularly susceptible to this side reaction:

-

Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[10]

-

Methionine (Met): The thioether side chain can be alkylated.

-

Tyrosine (Tyr): The phenolic ring can be alkylated.[10]

To prevent these unwanted modifications, scavengers are added to the deprotection cocktail.[8][10] These are nucleophilic reagents that are more reactive or present in high concentration to trap the tert-butyl cation.[10] Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and anisole.[10][11]

Experimental Protocol: Comparative Stability Analysis via RP-HPLC

This protocol provides a method to quantify the rate of cleavage of a Boc protecting group under specific deprotection conditions.[9]

Materials:

-

Boc-protected amino acid or peptide (e.g., Boc-Ala-Phe)

-

Deprotection reagent (e.g., 50% TFA in DCM)

-

Quenching solution (e.g., 50:50 Acetonitrile/Water with 0.1% TFA)

-

Reversed-phase HPLC system with a C18 column and UV detector

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected compound in a suitable solvent (e.g., DCM).[9]

-

Deprotection Reaction: Initiate the deprotection by adding an equal volume of the deprotection reagent (e.g., 50% TFA in DCM) to the stock solution.[9]

-

Time-Point Sampling: At defined time intervals (e.g., 0, 1, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[9]

-

Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of the quenching solution.[9] This stops the deprotection and prepares the sample for analysis.

-

HPLC Analysis: Inject the quenched aliquots into the RP-HPLC system. Use a suitable gradient to separate the starting material from the deprotected product.[9]

-

Data Analysis: Quantify the peak areas of the Boc-protected starting material and the deprotected product at each time point.[9] Plot the percentage of starting material remaining versus time to determine the rate of cleavage.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the chemical integrity and purity of Boc-protected amino acids.

| Aspect | Recommendation | Source(s) |

| General Handling | Avoid all personal contact, including inhalation. Use appropriate personal protective equipment (PPE). Keep containers securely sealed when not in use. | [20] |

| Storage Conditions | Store in a cool, dry, and well-ventilated area. Long-term stability is best achieved under cold and dry conditions. For sensitive compounds like Boc-His(Boc)-OH, storage in a freezer (-20°C) is recommended. | [3][20][21] |

| Moisture Prevention | Before opening, always allow the container to equilibrate to room temperature to prevent moisture condensation on the cold powder. | [3] |

| Inert Atmosphere | For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen is recommended to displace moisture and oxygen. | [3] |

| Contamination | Use clean, dry spatulas and weighing instruments. Never return unused material to the original container. | [3] |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. total-synthesis.com [total-synthesis.com]

- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Potential Applications of Pyridyl-Containing Amino Acids in Neuroscience: A Technical Guide

December 24, 2025

Abstract

Pyridyl-containing amino acids represent a versatile class of non-canonical amino acids with significant potential in neuroscience research and drug development. The incorporation of the pyridine moiety, a nitrogen-containing heterocycle, into amino acid structures imparts unique physicochemical properties that can modulate biological activity, improve blood-brain barrier permeability, and serve as a scaffold for novel therapeutic and diagnostic agents. This technical guide provides an in-depth overview of the core applications of pyridyl-containing amino acids in neuroscience, with a focus on their role as modulators of key neurological targets, their application in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, and their use as imaging agents. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are provided to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

The pyridine ring is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] Its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions, coupled with its influence on molecular polarity and basicity, makes it an attractive component for designing molecules that target the central nervous system (CNS).[1] When incorporated into amino acid structures, the pyridyl group can mimic natural amino acid side chains, leading to interactions with receptors and enzymes involved in neurotransmission and neuromodulation. This guide explores the synthesis, key applications, and experimental evaluation of pyridyl-containing amino acids in the context of neuroscience.

Synthesis of Pyridyl-Containing Amino Acids

The synthesis of pyridyl-containing amino acids can be achieved through various organic chemistry methodologies. A common approach involves the alkylation of a malonic ester derivative with a pyridylmethyl halide, followed by hydrolysis and decarboxylation. Another strategy is the hetero-Diels-Alder reaction to construct the pyridine ring, followed by further functionalization.[2][3]

General Experimental Protocol: Synthesis of 3-(pyridin-4-yl)alanine

This protocol describes a representative synthesis of a pyridyl-containing amino acid.

Materials:

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide

-

Ethanol

-

4-(Chloromethyl)pyridine hydrochloride

-

Hydrochloric acid

-

Diethyl ether

-

Sodium hydroxide

Procedure:

-

Alkylation: Dissolve diethyl 2-acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 30 minutes. Add 4-(chloromethyl)pyridine hydrochloride in one portion and reflux the mixture for 4 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the solvent under reduced pressure. Add concentrated hydrochloric acid to the residue and reflux for 6 hours.

-

Purification: Cool the solution and extract with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6) with a sodium hydroxide solution. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold water and then with ethanol, and dry under vacuum to yield 3-(pyridin-4-yl)alanine.

Applications in Neuroscience

Pyridyl-containing amino acids have demonstrated significant potential in several areas of neuroscience research, primarily as modulators of receptor function and as probes for studying neurodegenerative diseases.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[4] Their dysfunction is implicated in various neurological disorders.[5] Pyridyl-containing amino acids have been investigated as antagonists of NMDA receptors.[6][7]

Experimental Workflow: Evaluation of NMDA Receptor Antagonism

Caption: Workflow for evaluating NMDA receptor antagonism.

This protocol outlines a method to assess the inhibitory effect of a pyridyl-containing amino acid on NMDA receptor currents in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., rat hippocampal neurons)

-

External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution (containing CsF, CsCl, EGTA, HEPES, Mg-ATP)

-

NMDA and glycine (co-agonist)

-

Pyridyl-containing amino acid test compound

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Cell Preparation: Culture primary neurons on glass coverslips.

-

Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with internal solution.

-

NMDA Application: Apply NMDA and glycine to the neuron to evoke an inward current.

-

Compound Application: Co-apply the pyridyl-containing amino acid at various concentrations with NMDA and glycine.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a logistic equation.[4]

Alzheimer's Disease Research

Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Pyridyl-containing compounds have shown promise in targeting these pathologies. For instance, certain pyridine derivatives have been shown to inhibit Aβ aggregation and reduce its associated toxicity.[8] Additionally, 6-amino pyridine derivatives have been developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), kinases implicated in tau hyperphosphorylation.[9]

Signaling Pathway: Inhibition of Tau Hyperphosphorylation

Caption: Inhibition of GSK-3β and CK-1δ by a 6-amino pyridine derivative.

This assay is used to screen for compounds that inhibit the formation of amyloid fibrils.[10]

Materials:

-

Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Pyridyl-containing amino acid test compound

-

96-well black plate with a clear bottom

-

Fluorometer

Procedure:

-

Aβ Preparation: Prepare a solution of Aβ peptide in the assay buffer.

-

Assay Setup: In a 96-well plate, add the Aβ solution, the test compound at various concentrations, and the ThT solution. Include controls with Aβ alone and buffer alone.

-

Incubation: Incubate the plate at 37°C with continuous shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (excitation ~450 nm, emission ~485 nm).[11]

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ fibril formation.[10]

The Morris water maze is a widely used behavioral test to assess spatial learning and memory, which are impaired in AD.[8][12]

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Escape platform (10-15 cm in diameter)

-

Non-toxic white paint or milk to make the water opaque

-

Video tracking system and software

-

AD transgenic mice (e.g., APP/PS1) and wild-type controls

Procedure:

-

Acclimation: Handle the mice for several days before the experiment to reduce stress.

-

Cued Training (Visible Platform): For one day, train the mice to find a visible platform. This assesses their motivation and sensorimotor abilities.

-

Acquisition Phase (Hidden Platform): For 4-5 consecutive days, train the mice to find a submerged, hidden platform. The starting position is varied for each trial. Record the time taken to find the platform (escape latency) and the path length.[9]

-

Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located).[13]

-

Data Analysis: Analyze the escape latency across training days and the time spent in the target quadrant during the probe trial. Improved performance in treated AD mice compared to untreated controls suggests a cognitive-enhancing effect of the compound.

Parkinson's Disease Research

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. Some pyridyl-containing compounds, such as piribedil, act as dopamine receptor agonists and are used in the treatment of PD.[14][15]

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[16][17][18]

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Animal model of PD (e.g., 6-OHDA-lesioned rats)

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the striatum of the rat.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer the pyridyl-containing compound (e.g., piribedil) systemically.

-

Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites using HPLC-ED.

-

Data Analysis: Calculate the percentage change in extracellular dopamine levels from baseline after drug administration.

PET Imaging Agents

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the brain.[11] Pyridyl-containing molecules can be radiolabeled with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) to create PET tracers for imaging neuroreceptors or pathological protein aggregates.[12][19]

Experimental Workflow: Development of a Pyridyl-Based PET Tracer

Caption: Workflow for developing a pyridyl-based PET tracer.

This is a general protocol for the radiolabeling of a pyridyl-containing precursor with [¹¹C]methyl iodide.

Materials:

-

Pyridyl-containing precursor with a suitable functional group for methylation (e.g., -OH, -NH2)

-

[¹¹C]Methyl iodide ([¹¹C]CH3I) produced from a cyclotron

-

Reaction vessel

-

HPLC for purification

-

Solvents (e.g., DMF, acetonitrile)

-

Base (e.g., NaOH, K2CO3)

Procedure:

-

Precursor Preparation: Dissolve the precursor in a suitable solvent in a reaction vessel.

-

Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH3I through the precursor solution in the presence of a base. The reaction is typically performed at an elevated temperature.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹¹C-labeled product.

-

Formulation: Formulate the purified product in a physiologically compatible solution for injection.

-

Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyridyl-containing compounds in neuroscience applications.

Table 1: Inhibitory Activity of Pyridyl-Containing Compounds

| Compound | Target | Assay | IC50 / Ki | Reference |

| 6-amino pyridine derivative (8d) | GSK-3β | In vitro kinase assay | 0.77 ± 0.01 µM | [9] |

| 6-amino pyridine derivative (8d) | CK-1δ | In vitro kinase assay | 0.57 ± 0.12 µM | [9] |

| Pyridyloxypyridyl indole carboxamide (6) | 5-HT2C Receptor | Radioligand binding | 0.5 nM (IC50) | [12] |

Table 2: Properties of Pyridyl-Containing PET Tracers

| Tracer | Target | LogP | Brain Uptake (SUV) | Reference |

| [¹¹C]8 (a pyridyloxypyridyl indole carboxamide) | 5-HT2C Receptor | 2.79 | Low, but high contrast in choroid plexus | [12] |

| ¹¹C-Me-NB1 | GluN2B-containing NMDA receptors | Not reported | Sufficient for imaging | [19] |

Conclusion